molecular formula C4H8KNO2 B12653927 Potassium N-methylalaninate CAS No. 29782-73-8

Potassium N-methylalaninate

Cat. No.: B12653927
CAS No.: 29782-73-8
M. Wt: 141.21 g/mol
InChI Key: KMHJVMTZJOJIHA-DFWYDOINSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium N-methylalaninate (C₄H₈NO₂K) is the potassium salt of N-methylalanine, a non-proteinogenic α-amino acid derivative. Structurally, it consists of a propanoic acid backbone with a methyl group attached to the amino nitrogen.

Properties

CAS No.

29782-73-8

Molecular Formula

C4H8KNO2

Molecular Weight

141.21 g/mol

IUPAC Name

potassium (2S)-2-(methylamino)propanoate

InChI

InChI=1S/C4H9NO2.K/c1-3(5-2)4(6)7;/h3,5H,1-2H3,(H,6,7);/q;+1/p-1/t3-;/m0./s1

InChI Key

KMHJVMTZJOJIHA-DFWYDOINSA-M

Canonical SMILES

CC(C(=O)[O-])NC.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium n-methylalaninate typically involves the reaction of n-methylalanine with potassium hydroxide. The reaction is carried out in an aqueous medium, where n-methylalanine is dissolved in water, and potassium hydroxide is added gradually. The mixture is then stirred at room temperature until the reaction is complete, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Potassium n-methylalaninate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: this compound can participate in substitution reactions where the potassium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various metal salts, such as sodium chloride or calcium chloride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield n-methylalanine oxides, while reduction can produce n-methylalanine derivatives.

Scientific Research Applications

Potassium n-methylalaninate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of potassium n-methylalaninate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing metabolic processes. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₄H₈NO₂K
  • Molecular Weight : 141.22 g/mol (estimated from N-methylalanine data)
  • IUPAC Name: Potassium (2S)-2-(methylamino)propanoate
  • CAS Registry: Not explicitly listed in the provided evidence, but structurally related to N-methylalanine (CAS 3913-67-5) .

Comparison with Structurally Similar Compounds

N-Methylalanine and Its Derivatives

N-Methylalanine (C₄H₉NO₂) serves as the parent compound. Unlike its potassium salt, it lacks the ionic character necessary for enhanced solubility in polar solvents. Comparative studies highlight:

  • Solubility: Potassium salts generally exhibit higher aqueous solubility than their free acid counterparts.
  • Stability : The potassium salt may offer improved stability under basic conditions compared to ester derivatives like ethyl N-methylalaninate, which are prone to hydrolysis .

Potassium N,N-Dimethyl-β-Alaninate

  • Molecular Formula: C₅H₁₀NO₂K
  • EC Number : 259-671-5
  • Applications : Used in industrial and biochemical contexts for its surfactant properties.

Ethyl N-Methylalaninate (Compound 71)

  • Structure : Ethyl ester of N-methylalanine.
  • Synthesis : Produced via nucleophilic substitution using ethyl 2-bromopropionate and amine precursors (50% yield) .
  • Function : Demonstrated GABA uptake inhibition in vitro, suggesting neurological applications. Hydrolyzes readily to the free acid under acidic conditions .

Benzyl N-Methylalaninate (Compound 72)

  • Structure : Benzyl ester derivative.
  • Stability : More resistant to hydrolysis than ethyl esters due to the aromatic benzyl group, but requires harsher conditions (e.g., H₂/Pd-C) for deprotection .

Methyl N-(Methoxyacetyl)-N-(2,6-Xylyl)-D-Alaninate

  • Structure : Complex alaninate ester with methoxyacetyl and xylyl substituents.
  • Applications: Used in agrochemical research as a non-proteinogenic amino acid derivative. Highlights the versatility of alanine backbones in designing targeted bioactive molecules .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
Potassium N-methylalaninate C₄H₈NO₂K 141.22 High aqueous solubility, ionic character Pharmaceutical synthesis, neurotransmitter modulation
N-Methylalanine C₄H₉NO₂ 103.12 Low solubility, free acid form Biochemical research
Potassium N,N-dimethyl-β-alaninate C₅H₁₀NO₂K 155.24 Surfactant properties, β-amino acid structure Industrial applications
Ethyl N-methylalaninate C₆H₁₁NO₂ 129.16 Ester derivative, moderate stability, GABA uptake inhibition Neurological research
Benzyl N-methylalaninate C₁₁H₁₃NO₂ 191.23 Aromatic ester, requires catalytic hydrogenation for hydrolysis Intermediate in drug synthesis

Research Findings and Trends

  • Synthetic Efficiency: Potassium salts of amino acids are typically synthesized via neutralization of the free acid with potassium hydroxide. This method avoids the need for complex protecting groups required in ester synthesis (e.g., ethyl or benzyl derivatives) .
  • Biological Activity : Ethyl and benzyl esters of N-methylalanine show promise in GABA-related pathways, but their potassium salt counterpart remains understudied. Molecular dynamics simulations suggest that ionic derivatives may exhibit improved binding to transporter proteins due to charge interactions .
  • Safety: N-Methylalanine derivatives are generally non-hazardous, but potassium salts may require handling precautions due to their alkaline nature .

Biological Activity

Potassium N-methylalaninate is a derivative of alanine, where the nitrogen atom is methylated. This compound has garnered attention due to its potential biological activities and applications in various fields, including biochemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, metabolic pathways, and effects on biological systems.

This compound can be synthesized through multiple methods, including reductive amination processes involving α-keto acids. For instance, a study demonstrated the one-step production of N-methylated amino acids from methylamine and α-keto acids using engineered strains of Corynebacterium glutamicum . The chemical structure enhances its lipophilicity compared to its non-methylated counterpart, which may influence its biological interactions.

Case Studies

Case Study 1: Microbial Production
A study focused on the microbial production of this compound demonstrated that specific genetic modifications in C. glutamicum could enhance yield and reduce by-product formation. The engineered strain produced 10.5 g/L of N-methylalanine within 72 hours under optimized conditions . This case highlights the compound's potential for biotechnological applications.

Case Study 2: Pharmacological Screening
In pharmacological contexts, derivatives like this compound have been screened for their activity against various biological targets. Although specific data on this compound is sparse, related compounds have shown promise in modulating neurotransmitter systems and influencing metabolic pathways.

Research Findings

Study FocusKey Findings
Enzymatic ActivityDpkA from Pseudomonas putida catalyzes the conversion of pyruvate to N-methylalanine .
Microbial Production OptimizationEngineered Corynebacterium glutamicum produced high yields with reduced by-products .
Neurotoxicity PotentialStructural analogs like BMAA disrupt protein synthesis; implications for safety need exploration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.